molecular formula C13H20N4O B11779768 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B11779768
M. Wt: 248.32 g/mol
InChI Key: POIHTWAEGDPNDV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, methoxymethyl, and piperazinyl groups. Common reagents used in these reactions include cyclopropylamine, methoxymethyl chloride, and piperazine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Cyclopropyl-4-(methoxymethyl)-6-(piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    2-Cyclopropyl-4-(piperazin-1-yl)pyrimidine: Lacks the methoxymethyl group, which may affect its chemical and biological properties.

    4-(Methoxymethyl)-6-(piperazin-1-yl)pyrimidine: Lacks the cyclopropyl group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-cyclopropyl-4-(methoxymethyl)-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C13H20N4O/c1-18-9-11-8-12(17-6-4-14-5-7-17)16-13(15-11)10-2-3-10/h8,10,14H,2-7,9H2,1H3

InChI Key

POIHTWAEGDPNDV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC(=N1)C2CC2)N3CCNCC3

Origin of Product

United States

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